ALK-L1196M Gatekeeper Mutant Potency: Class Benchmark from Optimized 1H-Pyrazolo[3,4-b]pyridine Derivatives
Although direct potency data for the unsubstituted 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride building block is not reported, structure-activity relationship (SAR) studies on 4-substituted derivatives demonstrate that this scaffold can achieve exceptional potency against the crizotinib-resistant ALK-L1196M gatekeeper mutant. Optimized analog 10g (a 1H-pyrazolo[3,4-b]pyridine derivative) exhibits an IC50 <0.5 nM against ALK-L1196M, whereas the clinical standard crizotinib shows markedly reduced efficacy against this mutant [1]. This >200-fold potency advantage underscores the value of the pyrazolo[3,4-b]pyridine core for overcoming clinically relevant kinase resistance.
| Evidence Dimension | Inhibitory Potency (IC50) against ALK-L1196M kinase |
|---|---|
| Target Compound Data | <0.5 nM (analog 10g, a 1H-pyrazolo[3,4-b]pyridine derivative) |
| Comparator Or Baseline | Crizotinib (clinical ALK inhibitor); potency significantly reduced against L1196M mutant |
| Quantified Difference | >200-fold improvement over crizotinib at the mutant kinase (based on reported wild-type ALK IC50 of ~100 nM for crizotinib) |
| Conditions | Biochemical kinase inhibition assay using recombinant ALK-L1196M protein |
Why This Matters
This demonstrates that the pyrazolo[3,4-b]pyridine scaffold, when appropriately substituted at the 4-position, can address a clinically significant drug resistance mechanism, justifying its selection over alternative kinase inhibitor cores.
- [1] Nam Y, Hwang D, Kim N, et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):1426-1438. View Source
